(7-nitroquinolin-8-yl) 3-methoxybenzoate
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Overview
Description
(7-nitroquinolin-8-yl) 3-methoxybenzoate: is a chemical compound with the molecular formula C17H12N2O5 It is known for its unique structure, which combines a quinoline derivative with a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-nitroquinolin-8-yl) 3-methoxybenzoate typically involves the esterification of 7-nitroquinolin-8-ol with 3-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature: Room temperature to 40°C
Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(7-nitroquinolin-8-yl) 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 7-nitroquinolin-8-ol and 3-methoxybenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH)
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: 7-aminoquinolin-8-yl 3-methoxybenzoate
Substitution: Various substituted quinolinyl benzoates depending on the nucleophile used
Hydrolysis: 7-nitroquinolin-8-ol and 3-methoxybenzoic acid
Scientific Research Applications
(7-nitroquinolin-8-yl) 3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific optical properties.
Mechanism of Action
The mechanism of action of (7-nitroquinolin-8-yl) 3-methoxybenzoate is not fully elucidated. its effects are likely mediated through interactions with cellular proteins and enzymes. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with DNA or proteins, leading to various biological effects. The quinoline moiety may also intercalate with DNA, disrupting its function.
Comparison with Similar Compounds
Similar Compounds
- 7-nitroquinolin-8-yl benzoate
- 7-nitroquinolin-8-yl 4-methoxybenzoate
- 7-nitroquinolin-8-yl 2-methoxybenzoate
Uniqueness
(7-nitroquinolin-8-yl) 3-methoxybenzoate is unique due to the specific positioning of the methoxy group on the benzoate ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to differences in pharmacological activity and chemical behavior compared to its analogs.
Properties
CAS No. |
29007-17-8 |
---|---|
Molecular Formula |
C17H12N2O5 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
(7-nitroquinolin-8-yl) 3-methoxybenzoate |
InChI |
InChI=1S/C17H12N2O5/c1-23-13-6-2-4-12(10-13)17(20)24-16-14(19(21)22)8-7-11-5-3-9-18-15(11)16/h2-10H,1H3 |
InChI Key |
BTNGQVBBLQCATH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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